

Applying risk assessment methodologies to chemical facility security and safety

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Application Notes and Protocols for Chemical Facility Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for applying established risk assessment techniques to enhance the security and safety of chemical facilities. The protocols outlined below are designed to be implemented by professionals in research, development, and manufacturing environments where hazardous materials are handled.

Section 1: Safety Risk Assessment Methodologies

Safety risk assessments are crucial for preventing accidental releases, fires, explosions, and other incidents that could harm personnel, the environment, and the facility. The following protocols describe systematic approaches to identifying and mitigating process-related hazards.

Hazard and Operability (HAZOP) Study

A Hazard and Operability (HAZOP) study is a systematic and structured examination of a planned or existing process or operation to identify and evaluate problems that may represent risks to personnel or equipment, or prevent efficient operation.[1][2][3] It is a qualitative technique based on the use of "guidewords" to prompt creative and systematic thinking about potential deviations from the design intent.[4][5]





Experimental Protocol: Conducting a HAZOP Study

- Define Scope and Objectives: Clearly delineate the boundaries of the system or process to be studied.[2][6] This could be a single piece of equipment, a process unit, or an entire facility. Gather all relevant documentation, including Process Flow Diagrams (PFDs) and Piping and Instrumentation Diagrams (P&IDs).[1][2]
- Assemble a Multidisciplinary Team: The success of a HAZOP study relies on the collective expertise of its team members.[1][2] The team should include:
 - Process Engineer
 - Safety Professional
 - Operations Personnel
 - Maintenance Technician
 - Control/Instrumentation Engineer
- Divide the System into Nodes: Break down the process into manageable sections, or "nodes," where process parameters are well-defined.[3][6] A node is a point in the process where a deviation in a parameter can have a significant effect (e.g., a reactor, a pump, a pipeline).
- Apply Guidewords to Process Parameters: For each node, systematically apply a set of guidewords to relevant process parameters (e.g., flow, pressure, temperature, level) to identify potential deviations from the design intent.[4][7]
- Identify Causes and Consequences: For each identified deviation, brainstorm potential causes (e.g., equipment failure, human error) and the resulting consequences (e.g., release of toxic material, fire, explosion).[2][5]
- Identify Existing Safeguards: Document any existing protective measures that could prevent the cause or mitigate the consequences of the deviation.[8] These can include engineering controls (e.g., relief valves, alarms) and administrative controls (e.g., operating procedures).



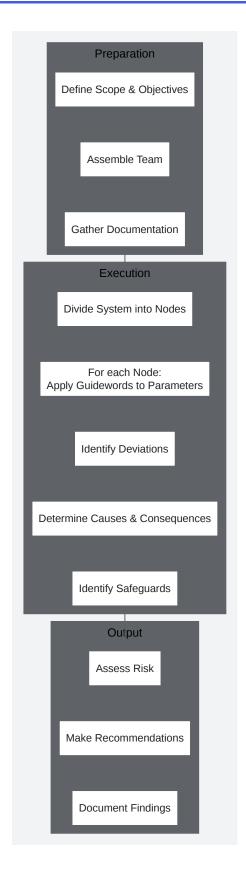




- Make Recommendations: If the existing safeguards are deemed insufficient to manage the risk, the team should propose recommendations for additional protective measures.[5][6]
- Document Findings: Thoroughly document the entire HAZOP study, including the team members, scope, nodes, deviations, causes, consequences, safeguards, and recommendations.[6]

Workflow for a HAZOP Study





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Caption: Workflow of a Hazard and Operability (HAZOP) Study.



Table 1: Common HAZOP Guidewords and Associated Deviations

Guideword	Meaning	Example Deviations for a Chemical Reactor
NO/NOT	Complete negation of the design intent	No flow of reactant, No agitation
MORE/LESS	Quantitative increase or decrease	Higher/Lower temperature, Higher/Lower pressure
AS WELL AS	A qualitative modification/addition	Contaminant in feed stream
PART OF	A qualitative decrease	Incorrect reactant concentration
REVERSE	Logical opposite of the design intent	Reverse flow of product
OTHER THAN	Complete substitution	Wrong reactant added

Source: Adapted from various HAZOP literature.[4][5][7]

Failure Mode and Effects Analysis (FMEA)

Failure Mode and Effects Analysis (FMEA) is a systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, to identify the parts of the process that are most in need of change.[9][10]

Experimental Protocol: Conducting a Process FMEA (PFMEA)

- Review the Process: Use a process flowchart to identify all the steps and components of the process being analyzed.[11][12]
- Brainstorm Potential Failure Modes: For each process step, identify all potential ways it could fail to perform its intended function.[11][13]
- List Potential Effects of Failure: For each failure mode, determine the potential consequences on the process, product, personnel, and environment.[7][12]

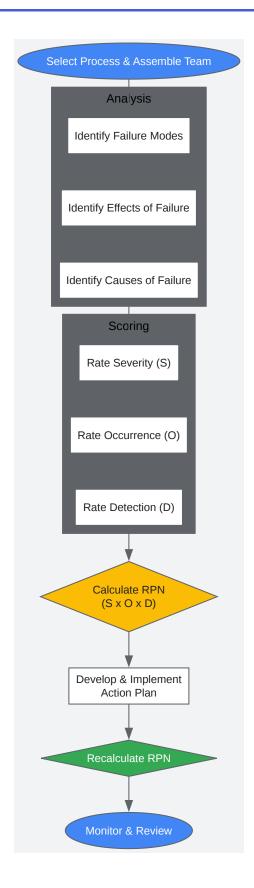




- Assign Severity (S) Rankings: On a scale of 1 to 10 (where 10 is the most severe), rate the severity of the effects of each failure.[11][14]
- Identify Potential Causes of Failure: For each failure mode, determine the root causes.[10]
- Assign Occurrence (O) Rankings: On a scale of 1 to 10 (where 10 is very likely), rate the likelihood of each cause of failure occurring.[11][14]
- Identify Current Process Controls: List any existing controls that are in place to prevent or detect the failure mode or its cause.[15]
- Assign Detection (D) Rankings: On a scale of 1 to 10 (where 10 means the failure is very unlikely to be detected), rate the effectiveness of the current controls in detecting the failure.
 [11][14]
- Calculate the Risk Priority Number (RPN): The RPN is a quantitative measure of the risk associated with a particular failure mode. It is calculated as: RPN = Severity (S) x
 Occurrence (O) x Detection (D)[11][15]
- Develop and Implement an Action Plan: Prioritize the failure modes with the highest RPNs and develop actions to reduce the risk.[11][12] This can involve changes to the process, new controls, or improved procedures.
- Recalculate the RPN: After implementing the action plan, re-evaluate the severity, occurrence, and detection to calculate the new RPN and verify the effectiveness of the changes.[11]

Workflow for a Failure Mode and Effects Analysis (FMEA)





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Caption: Process flow for a Failure Mode and Effects Analysis (FMEA).



Layer of Protection Analysis (LOPA)

Layer of Protection Analysis (LOPA) is a semi-quantitative risk assessment method that helps to determine if there are sufficient independent layers of protection against a specific hazardous scenario.[16] It is often used after a HAZOP to further analyze high-risk scenarios. [6][16]

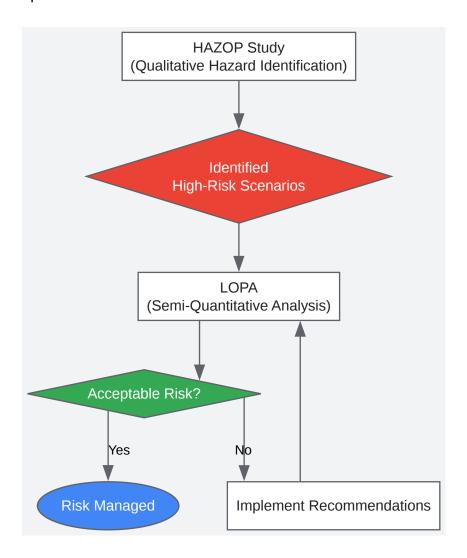
Experimental Protocol: Conducting a LOPA

- Identify a Consequence and Scenario: Select a single cause-consequence pair from a previous hazard analysis (like a HAZOP) for evaluation.[5][16]
- Determine the Initiating Event Frequency (IEF): Quantify the frequency of the initiating event (e.g., pump failure, operator error) in events per year.[16][17] This data is often sourced from historical plant data or generic industry databases.
- Identify Independent Protection Layers (IPLs): An IPL is a device, system, or action that is capable of preventing a scenario from proceeding to its undesired consequence.[18] To be considered an IPL, a safeguard must be:
 - Independent: Its effectiveness is not compromised by the failure of another IPL or the initiating event itself.
 - Effective: It can detect the hazardous condition and take action to prevent the consequence.
 - Auditable: It can be tested and verified to be functional.
- Estimate the Probability of Failure on Demand (PFD) for Each IPL: The PFD is the
 probability that an IPL will fail to perform its function when required.[19] PFD values are
 typically between 0 and 1, with lower values indicating higher reliability.
- Calculate the Mitigated Consequence Frequency (MCF): The MCF is the estimated frequency of the undesired consequence occurring with all IPLs in place. It is calculated by multiplying the IEF by the PFD of each IPL.[6][18] MCF = IEF x PFDIPL1 x PFDIPL2 x ... x PFDIPLn



- Compare MCF to Tolerable Risk Criteria: The calculated MCF is compared to the organization's predefined tolerable risk frequency for that specific consequence.
- Determine if Additional Protection is Needed: If the MCF is higher than the tolerable risk,
 additional IPLs are required to reduce the risk to an acceptable level.[18]

Logical Relationship between HAZOP and LOPA



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Caption: Logical flow from HAZOP to LOPA for risk management.

Table 2: Typical Initiating Event Frequencies (IEF) for LOPA



Initiating Event	Frequency (events/year)
Equipment Failure	
Pump Seal Failure	1×10^{-1} to 1×10^{-2}
Control Valve Failure (fails open/closed)	1 x 10 ⁻¹
Small Piping Leak	1 x 10 ⁻³
Major Pipeline Rupture	1 x 10 ⁻⁶
Human Error	
Simple, frequent task error	1 x 10 ⁻²
Error in complex, infrequent task	1 x 10 ⁻¹
External Events	
Loss of electrical power	1 x 10 ⁻¹
Loss of instrument air	1 x 10 ⁻²

Note: These are generic, order-of-magnitude values. Facility-specific data should be used when available.[17][20][21]

Table 3: Typical Probability of Failure on Demand (PFD) for IPLs



Independent Protection Layer (IPL)	PFD
Basic Process Control System (BPCS) loop	1 x 10 ⁻¹
Alarm with operator response	1 x 10 ⁻¹
Safety Instrumented Function (SIF) - SIL 1	1 x 10 ⁻¹ to 1 x 10 ⁻²
Safety Instrumented Function (SIF) - SIL 2	1 x 10 ⁻² to 1 x 10 ⁻³
Pressure Relief Valve	1 x 10 ⁻²
Rupture Disk	1 x 10 ⁻²
Check Valve	1 x 10 ⁻²
Diked area/bund	1 x 10 ⁻²

Note: PFD values are highly dependent on testing frequency and maintenance.[22][23][24]

Quantitative Risk Assessment (QRA)

Quantitative Risk Assessment (QRA) is a formal and systematic approach to estimating the likelihood and consequences of hazardous events and expressing the results quantitatively as risk to people, the environment, or the business.[25]

Experimental Protocol: Conducting a QRA

- Hazard Identification: Identify all potential hazards that could lead to a major accident (e.g., toxic release, fire, explosion).[4][9] This step often utilizes the outputs of a HAZOP study.
- Scenario Development: For each hazard, develop a set of credible accident scenarios.[1][4]
- Frequency Analysis: Estimate the frequency of each accident scenario.[4][11] This can be done using historical data, fault tree analysis, or event tree analysis.
- Consequence Analysis: Model the potential consequences of each scenario, such as the extent of a toxic cloud, the intensity of a fire, or the overpressure from an explosion.[4][11]
- Risk Calculation and Presentation: Combine the frequency and consequence data to calculate risk.[11] Risk can be expressed in various ways, including:

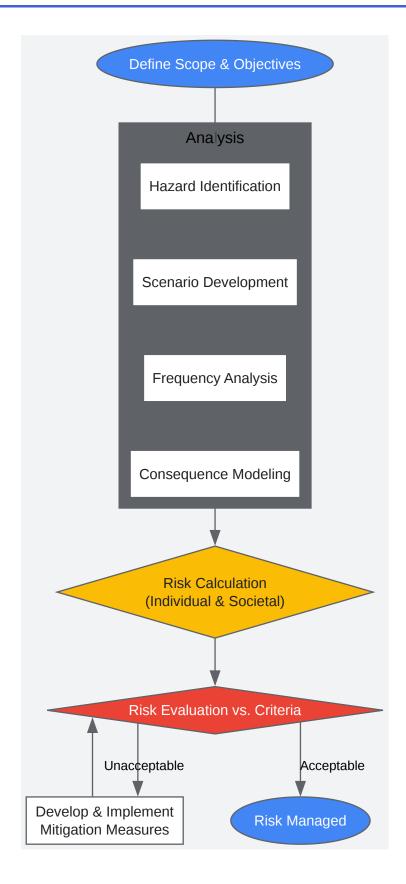




- Individual Risk: The risk of fatality or injury to a person at a specific location.
- Societal Risk: The risk to a group of people.
- Risk Evaluation and Analysis: Compare the calculated risk against established risk tolerance criteria to determine if the risk is acceptable.[11]
- Develop Mitigation Strategies: If the risk is unacceptable, identify and evaluate risk reduction measures.[4]

Workflow for a Quantitative Risk Assessment (QRA)





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Caption: Workflow for a Quantitative Risk Assessment (QRA).



Table 4: Generic Component Failure Rate Data for QRA

Component	Failure Mode	Failure Rate (per 10 ⁶ hours)
Centrifugal Pump	Failure to run	10.0
Leak	100.0	
Control Valve	Fails to open/close	5.0
External leakage	1.0	
Pressure Sensor	Fails high/low	3.0
Level Switch	Fails to actuate	2.5
Heat Exchanger	Tube rupture	0.1
Storage Tank	Catastrophic rupture	0.01

Note: This data is illustrative. It is crucial to use data from reputable sources like the Process Equipment Reliability Database (PERD) or facility-specific data.[26][27][28]

Section 2: Security Risk Assessment Methodologies

Security risk assessments focus on intentional acts, such as terrorism, theft, and sabotage, that could target a chemical facility. The following protocols provide frameworks for identifying and mitigating security vulnerabilities.

CARVER + Shock Method

The CARVER method is a target analysis tool originally developed by the military that has been adapted for assessing the vulnerability of facilities to attack.[29][30] It is an acronym for Criticality, Accessibility, Recuperability, Vulnerability, Effect, and Recognizability.[8][31] The "+ Shock" component adds an evaluation of the combined health, economic, and psychological impacts of an attack.

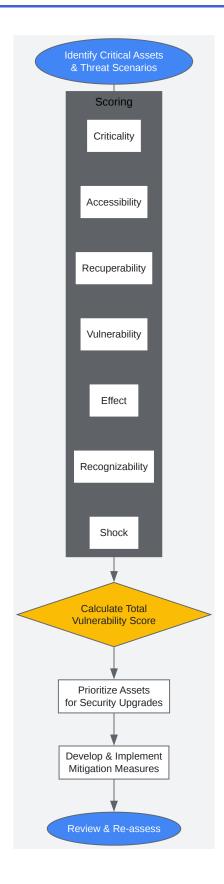
Experimental Protocol: Conducting a CARVER + Shock Assessment



- Define Assets and Scenarios: Identify critical assets within the facility (e.g., storage tanks, control rooms, key infrastructure) and potential attack scenarios.
- Assemble an Assessment Team: The team should include security professionals, process engineers, and facility management.
- Score Each Asset/Scenario Against CARVER + Shock Criteria: Use a scoring matrix (typically 1-5 or 1-10) to evaluate each asset or scenario based on the following criteria:
 - Criticality: How essential is the asset to the facility's operation and what is the impact of its loss?
 - Accessibility: How easily can an adversary reach the asset?
 - Recuperability: How long would it take to recover from the loss or damage of the asset?
 - Vulnerability: How susceptible is the asset to damage from a given attack method?
 - Effect: What is the scope and magnitude of the consequences of a successful attack on the asset?
 - Recognizability: How easily can an adversary identify the asset as a critical target?
 - Shock: What are the potential psychological and societal impacts of a successful attack?
- Calculate Overall Vulnerability Score: Sum the scores for each criterion to get an overall vulnerability score for each asset/scenario.
- Prioritize and Mitigate: Prioritize the assets and scenarios with the highest scores for security upgrades and mitigation measures.

Workflow for a CARVER Assessment





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Caption: Workflow for a CARVER + Shock security assessment.



Table 5: Example CARVER Scoring Matrix (1-5 Scale)

Criteria	1 (Low)	3 (Medium)	5 (High)
Criticality	Minor disruption to operations	Significant operational impact	Complete shutdown of facility
Accessibility	Difficult to access, multiple barriers	Moderately difficult to access	Easily accessible
Recuperability	Rapid recovery (hours to days)	Moderate recovery time (weeks)	Long recovery time (months)
Vulnerability	Highly resistant to attack	Moderately resistant	Easily compromised
Effect	Localized impact	Facility-wide impact	Off-site consequences
Recognizability	Not easily identifiable as critical	Identifiable with some effort	Clearly identifiable as critical
Shock	Minimal public concern	Local/regional public concern	National public concern/panic

Note: This is a simplified example. A detailed CARVER analysis would have more granular scoring criteria.[8][29]

Chemical Facility Anti-Terrorism Standards (CFATS) Compliance

The Chemical Facility Anti-Terrorism Standards (CFATS) is a regulatory program managed by the Cybersecurity and Infrastructure Security Agency (CISA) in the United States.[13][32] It identifies and regulates high-risk chemical facilities to ensure they have security measures in place to reduce the risks associated with certain chemicals of interest (COI).[3][33]

Protocol for CFATS Compliance

• Identify Chemicals of Interest (COI): Determine if the facility possesses any of the chemicals listed in the CFATS Appendix A at or above the Screening Threshold Quantity (STQ).[3]

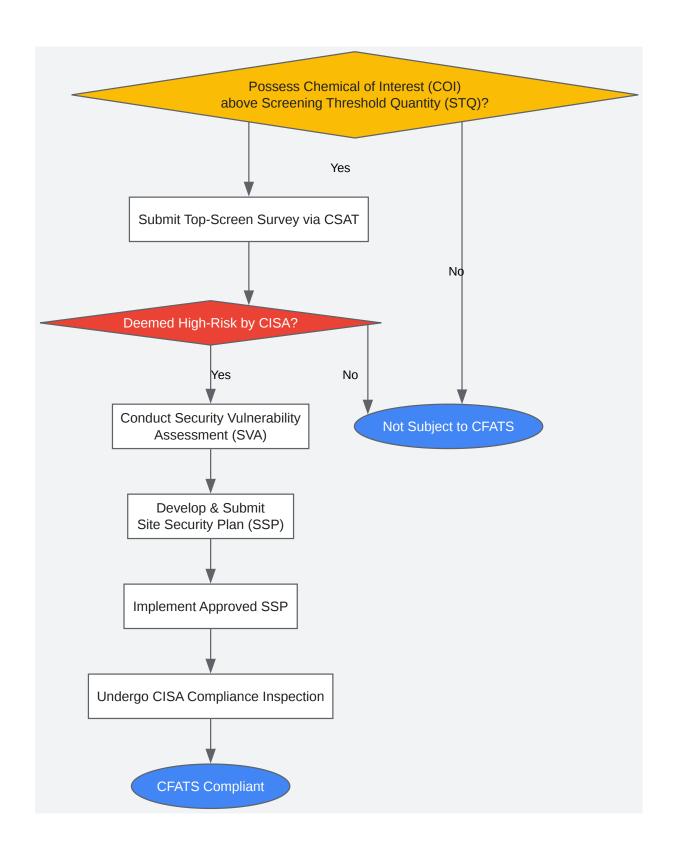




- Submit a Top-Screen Survey: If COI are present above the STQ, the facility must complete
 and submit a Top-Screen survey through CISA's Chemical Security Assessment Tool
 (CSAT).[3][33]
- Receive a Risk Tiering: Based on the Top-Screen, CISA will determine if the facility is highrisk and assign it to one of four risk tiers (Tier 1 being the highest risk).[3]
- Conduct a Security Vulnerability Assessment (SVA): High-risk facilities must conduct an SVA to identify security vulnerabilities.[3]
- Develop and Submit a Site Security Plan (SSP): Based on the SVA, the facility must develop and submit an SSP that details how it will meet the 18 CFATS Risk-Based Performance Standards (RBPS).[33]
- Implement the SSP: Upon approval of the SSP by CISA, the facility must implement the security measures outlined in the plan.
- Undergo Compliance Inspections: CISA conducts inspections to verify that the facility is in compliance with its approved SSP.[33]

CFATS Compliance Workflow





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Caption: Workflow for achieving compliance with Chemical Facility Anti-Terrorism Standards (CFATS).

Table 6: Overview of CFATS Risk-Based Performance Standards (RBPS)



RBPS Category	Description
Restrict Area Perimeter	Secure and monitor the perimeter of the facility.
Secure Site Assets	Secure and monitor restricted areas or critical assets within the facility.
Screen and Control Access	Control access to the facility and restricted areas by screening and/or inspecting individuals and vehicles.
Deter, Detect, and Delay	Deter, detect, and delay an attack, creating sufficient time for a response.
Shipping, Receipt, and Storage	Secure and monitor the shipping, receipt, and storage of COI.
Theft and Diversion	Prevent theft and diversion of COI.
Sabotage	Deter sabotage of the facility.
Cyber	Secure critical cyber systems.
Response	Develop and exercise an emergency response plan.
Monitoring	Maintain a monitoring, communications, and warning system.
Training	Ensure proper training for personnel with security responsibilities.
Personnel Surety	Perform background checks on personnel with access to restricted areas.
Elevated Threats	Implement security measures for periods of elevated threat.
Specific Threats, Vulnerabilities, or Risks	Address specific threats, vulnerabilities, or risks identified by CISA.
Reporting of Significant Security Incidents	Report significant security incidents to CISA.



Significant Security Incidents and Suspicious Activities	Identify, investigate, report, and maintain records of significant security incidents and suspicious activities.
Officials and Organization	Designate a security official and establish a clear line of authority for security matters.
Records	Maintain appropriate records.

Source: Cybersecurity and Infrastructure Security Agency (CISA)

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